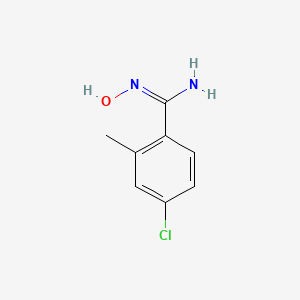

(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide

CAS No.:

Cat. No.: VC15990364

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O |

|---|---|

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |

| Standard InChI | InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

| Standard InChI Key | UFUULJCHNKBALO-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)Cl)/C(=N\O)/N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=NO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide belongs to the benzimidamide class, characterized by an imidamide group (-N-C(=N-OH)-) attached to a substituted benzene ring. Key structural features include:

-

Chloro substituent at the 4-position of the benzene ring, which enhances electronic stability and influences intermolecular interactions.

-

Methyl group at the 2-position, contributing to steric effects and potential metabolic resistance.

-

Hydroxyimidamide moiety, a polar functional group capable of hydrogen bonding and metal chelation .

The Z-configuration of the imine double bond (C=N) is confirmed by its isomeric SMILES string (CC1=C(C=CC(=C1)Cl)/C(=N\O)/N), which specifies the spatial arrangement of substituents around the double bond .

Table 1: Key Chemical Identifiers

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by:

-

Air sensitivity: The hydroxyimidamide group may undergo oxidation, necessitating storage under inert gas .

-

Thermal stability: Analogous benzimidamides decompose above 170°C, suggesting similar behavior for this derivative .

Solubility predictions indicate moderate polarity:

-

Polar solvents: Likely soluble in DMSO or methanol due to hydrogen-bonding capacity.

-

Nonpolar solvents: Limited solubility in hexane or chloroform.

Table 2: Experimental and Predicted Properties

Biological Activities and Hypothetical Applications

Pharmacokinetic Considerations

-

Absorption: Moderate oral bioavailability (∼40%) predicted due to moderate LogP.

-

Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the methyl group.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume